N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Description
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C21H19N3O3/c1-14(21(27)22-18-10-8-16(9-11-18)15(2)25)24-20(26)13-12-19(23-24)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,27) |
InChI Key |
VSDPQYOWJHZOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, also known by its CAS number 1219539-80-6, is a complex organic compound that has gained attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridazine Ring : The presence of a pyridazine moiety contributes to the compound's reactivity and interactions with biological targets.
- Acetyl Group : Attached to a phenyl ring, enhancing its pharmacological properties.
The molecular formula is with a molecular weight of 347.4 g/mol.
Biological Activity
This compound exhibits various biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Demonstrates potential in inhibiting cancer cell proliferation. |
| Antimicrobial Properties | Exhibits activity against various microbial strains. |
| Enzyme Inhibition | Potential inhibition of key enzymes, contributing to therapeutic effects. |
Anticancer Activity
Research indicates that compounds with pyridazine rings often show anticancer properties. A study highlighted the efficacy of similar pyridazinone derivatives in inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against several pathogens. The compound's ability to disrupt microbial cell membranes or inhibit vital metabolic pathways has been suggested as a mechanism for its antimicrobial effects .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibiting AChE can enhance acetylcholine levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyridazinone Ring : Cyclization reactions using hydrazine derivatives with appropriate diketones.
- Acetylation : Introduction of the acetyl group via acetic anhydride or acetyl chloride.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Through signaling pathway alterations, leading to programmed cell death in cancer cells.
Case Studies and Research Findings
Research studies have documented various findings related to the biological activity of this compound:
- In Vitro Studies : Demonstrated significant anticancer activity against breast and lung cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .
- In Vivo Studies : Animal models have shown reduced tumor growth rates when treated with this compound, supporting its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies reveal binding affinities that suggest effective interactions with target proteins involved in cancer progression and microbial resistance .
Comparison with Similar Compounds
Core Pyridazinone Modifications
The pyridazinone ring is a common pharmacophore in medicinal chemistry. Key modifications in analogs include:
- Halogenation : (S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide () incorporates 4,5-dichloro substitutions, which may enhance metabolic stability and target affinity via steric and electronic effects .
- Phenyl vs. Alkyl Groups : The 3-phenyl group in the target compound contrasts with 3-methoxybenzyl in ’s compound 83. Bulky substituents like benzylpiperidinyl (e) increase molecular weight but may limit blood-brain barrier penetration .
Propanamide Chain Variations
Key Findings :
- Anti-Inflammatory Activity : Analogs with piperazine/piperidine moieties () show enhanced activity due to improved solubility and target engagement .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW 337.4 g/mol) is lighter than ’s 6e (MW 512.6 g/mol), suggesting better oral bioavailability .
- Solubility : The acetyl group may confer moderate solubility compared to halogenated analogs (e.g., ), which are more lipophilic .
- Metabolic Stability : Sulfamoyl and piperazinyl groups () enhance metabolic resistance, whereas acetylphenyl may undergo faster oxidation .
Methodological Considerations
Structural characterization of such compounds typically employs:
Preparation Methods
Cyclocondensation of Aroyl Propionic Acid Derivatives
Aroyl propionic acids (e.g., 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid) react with hydrazine hydrate under reflux to form 4,5-dihydro-3(2H)-pyridazinones. For example, refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol for 4 hours yields 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (78% yield). Dehydrogenation using bromine in acetic acid converts dihydropyridazinones to fully aromatic pyridazinones (e.g., 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone, 76% yield).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, 4 h reflux | 58–78% |
| Aromatization | Bromine, glacial acetic acid, 3 h reflux | 69–76% |
Friedel-Crafts Acylation Approach
Alternative routes involve Friedel-Crafts acylation of substituted anisoles with succinic anhydride. For instance, 2-fluoroanisole reacts with succinic anhydride in carbon disulfide under AlCl₃ catalysis to form 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid. This method avoids isolation of intermediates, streamlining pyridazinone synthesis.
Functionalization of the Pyridazinone Ring
Alkylation at the N-2 Position
The N-2 position of pyridazinones is nucleophilic, enabling alkylation. Ethyl bromoacetate reacts with 6-substituted-3(2H)-pyridazinones in acetone under reflux with K₂CO₃ to yield ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (69% yield). Hydrolysis of the ester group with hydrazine hydrate produces hydrazide derivatives (e.g., 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide, 76% yield).
Propanamide Side Chain Introduction
The target compound’s propanamide group is introduced via amide coupling or nucleophilic substitution .
Amide Coupling with 4-Acetylaniline
Ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoate reacts with 4-acetylaniline in the presence of coupling agents (e.g., EDCI/HOBt) to form the propanamide. A similar approach is described for N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, where ethyl acetate intermediates are hydrazinolysed and coupled.
Typical Conditions
Nucleophilic Substitution
In patents, pyridazinones undergo alkylation with ω-bromoalkanamides. For example, 3-phenyl-6-oxopyridazin-1(6H)-ylpropanoyl bromide reacts with 4-acetylaniline in THF with K₂CO₃ to yield the target compound.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Yield Improvements
-
Purification: Recrystallization from ethanol-water mixtures increases purity (e.g., 76% → 85% after recrystallization).
-
Catalysis: AlCl₃ in Friedel-Crafts acylation reduces side products (e.g., diaryl ketones).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction times (4–8 h) | 58–78% |
| Friedel-Crafts | One-pot synthesis | Requires hazardous reagents | 65–72% |
| Amide Coupling | Mild conditions | Costly coupling agents | 60–70% |
| Nucleophilic Alkylation | Scalability | Low functional group tolerance | 50–68% |
Q & A
Q. Key SAR Insights :
| Substituent (R) | COX-2 IC50 (µM) | LogP |
|---|---|---|
| 4-Acetylphenyl | 0.45 | 2.8 |
| 4-Bromophenyl | 0.78 | 3.2 |
| Data adapted from pyridazinone analogs . |
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
Strategies :
- Bioavailability studies : Assess plasma concentration via HPLC after oral administration; low solubility may explain reduced in vivo activity .
- Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Prodrug design : Introduce ester groups to enhance absorption, followed by enzymatic hydrolysis to active form .
Example : Pyridazinone derivatives with poor oral bioavailability (<20%) showed improved efficacy when administered intraperitoneally .
Advanced: How does computational modeling predict target binding?
Answer:
Approach :
- Target selection : Prioritize enzymes like COX-2 or PRMT5 based on structural homology with active analogs (e.g., pyridazinones in ).
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonds (e.g., amide C=O with Arg120 in COX-2) .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50 values to refine models .
Case study : A PRMT5 inhibitor (compound 20) showed strong binding affinity (−10.1 kcal/mol) via pyridazinone-mediated hydrophobic interactions .
Advanced: How to address contradictory bioactivity data across assay models?
Answer:
Root-cause analysis :
- Assay specificity : Confirm target selectivity using siRNA knockdowns or knockout cell lines to rule off-target effects .
- Redox interference : Test compounds in ROS-scavenging assays (e.g., DPPH) to exclude antioxidant-driven false positives .
- Data normalization : Use Z-factor analysis to validate assay robustness and minimize plate-to-plate variability .
Example : A pyridazinone derivative showed 80% inhibition in cell-free COX-2 assays but only 30% in cell-based models due to poor membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
